molecular formula C19H27N3O4S B6570743 8-(butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021265-46-2

8-(butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6570743
CAS No.: 1021265-46-2
M. Wt: 393.5 g/mol
InChI Key: ZRRGWFVRCPYIEW-UHFFFAOYSA-N
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Description

8-(butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a synthetic organic compound that belongs to the class of spirocyclic compounds This compound is notable for its unique structural features, including a spirocyclic ring system and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of intermediate compounds, which are then subjected to specific reactions to achieve the final product. Key steps may include spirocyclization, sulfonylation, and methylation reactions under controlled conditions such as temperature, pressure, and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the synthetic route to accommodate larger quantities. This often requires optimization of reaction conditions, choice of catalysts, and purification methods to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactor systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-(butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

  • Oxidation: Introduction of oxygen-containing functional groups.

  • Reduction: Removal of oxygen-containing functional groups or addition of hydrogen.

  • Substitution: Replacement of one functional group with another.

  • Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but they often require specific solvents, temperatures, and pH levels to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and conditions used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce alkylated derivatives. Substitution reactions might result in the formation of new functional groups such as halides or amines.

Scientific Research Applications

Chemistry

In chemistry, 8-(butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is used as a building block for the synthesis of complex molecules. Its unique structure allows it to participate in a variety of reactions, making it valuable for the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as a bioactive molecule. It may interact with specific enzymes or receptors, leading to the modulation of biological pathways. Studies have explored its use in the development of new drugs and therapeutic agents.

Medicine

In the medical field, research is ongoing to investigate the pharmacological properties of this compound. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects. Preclinical studies are essential to evaluate its safety and efficacy.

Industry

Industrially, this compound can be utilized in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, polymers, and electronic devices.

Mechanism of Action

The mechanism of action of 8-(butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with molecular targets such as proteins or nucleic acids. These interactions may lead to the inhibition or activation of specific pathways, resulting in the modulation of cellular processes. The compound's spirocyclic structure plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

8-(butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can be compared to other spirocyclic compounds with similar structural features. These include:

  • 8-(butane-1-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

  • 8-(butane-1-sulfonyl)-3-[(phenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

  • 8-(butane-1-sulfonyl)-3-[(2-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

These compounds share similar core structures but differ in their substituent groups, which can lead to variations in their chemical properties and biological activities The unique combination of functional groups in 8-(butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4

Properties

IUPAC Name

8-butylsulfonyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-3-4-13-27(25,26)21-11-9-19(10-12-21)17(23)22(18(24)20-19)14-16-7-5-15(2)6-8-16/h5-8H,3-4,9-14H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRGWFVRCPYIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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